molecular formula C46H36F6O8P2PdS2 B12054331 [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)

[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)

Cat. No.: B12054331
M. Wt: 1063.3 g/mol
InChI Key: IMSBKDDEQLOVOF-UHFFFAOYSA-L
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Description

[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is a complex compound that plays a significant role in the field of coordination chemistry and catalysis. This compound is known for its unique chiral properties and its ability to act as a catalyst in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) typically involves the reaction of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl] with palladium(II) triflate in the presence of water. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The resulting complex is then purified through crystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.

    Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen gas or hydrides.

    Substitution: The compound is known for its ability to participate in substitution reactions, where ligands in the coordination sphere of palladium are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as oxygen or peroxides.

    Reducing agents: Such as hydrogen gas or sodium borohydride.

    Substituting agents: Such as halides or phosphines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.

Scientific Research Applications

[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) has a wide range of scientific research applications, including:

    Chemistry: It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly those requiring chiral catalysts for their synthesis.

    Industry: The compound is used in the production of fine chemicals and advanced materials, where precise control over chemical reactions is required.

Mechanism of Action

The mechanism of action of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the halide substrate, allowing it to couple with an organometallic reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is unique due to its chiral properties, which make it particularly useful in asymmetric synthesis. Its ability to act as a highly efficient catalyst in various chemical reactions also sets it apart from other similar compounds.

Biological Activity

The compound [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate) , often abbreviated as Pd-binaphthyl , is a notable palladium complex that has garnered attention for its significant biological activity and catalytic properties in organic transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in catalysis, and relevant research findings.

The biological activity of Pd-binaphthyl primarily stems from its role as a catalyst in various organic reactions. The complex exhibits high enantioselectivity in asymmetric synthesis, particularly in reactions such as the Suzuki coupling and hydrosilylation. The binaphthyl moiety contributes to the chiral environment around the palladium center, facilitating the formation of chiral products with high enantiomeric excess (ee) values.

Catalytic Applications

  • Asymmetric Suzuki Coupling :
    • Pd-binaphthyl has been effectively utilized in asymmetric Suzuki coupling reactions, achieving yields up to 85% with enantiomeric excesses greater than 99% .
    • The use of phosphoramidite ligands as stabilizers for palladium nanoparticles (PdNPs) enhances the efficiency and recyclability of these catalysts, allowing for multiple reaction cycles without significant loss of activity .
  • Hydrosilylation :
    • This compound has also demonstrated high enantioselectivity in palladium-catalyzed asymmetric hydrosilylation reactions. For instance, it has been reported to yield axially chiral allenylsilane products with up to 92% ee .

Case Study 1: Palladium-Catalyzed Reactions

Research conducted by Wacker Chemie highlighted the catalytic behavior of Pd-binaphthyl in various transformations, including alkene functionalization and nucleopalladation reactions. These studies revealed that the choice of phosphine ligand significantly influences the stereochemical outcomes of these reactions .

Case Study 2: Stability and Reusability

A study on binaphthyl-supported palladium nanoparticles demonstrated their stability and reusability across multiple catalytic cycles. The PdNPs maintained high catalytic activity and enantioselectivity even after 12 consecutive uses, underscoring the practical applications of Pd-binaphthyl in industrial settings .

Data Table: Summary of Catalytic Performance

Reaction TypeYield (%)Enantiomeric Excess (%)Recyclability
Asymmetric Suzuki CouplingUp to 85>9912 cycles
Asymmetric HydrosilylationUp to 9292Not specified

Key Research Outcomes

  • Pd-binaphthyl complexes have been shown to facilitate various C–C bond-forming reactions with remarkable efficiency.
  • The unique properties imparted by the binaphthyl ligand system enable the formation of stable palladium nanoparticles that exhibit enhanced catalytic performance.

Properties

Molecular Formula

C46H36F6O8P2PdS2

Molecular Weight

1063.3 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);trifluoromethanesulfonate;dihydrate

InChI

InChI=1S/C44H32P2.2CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;/h1-32H;2*(H,5,6,7);2*1H2;/q;;;;;+2/p-2

InChI Key

IMSBKDDEQLOVOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2]

Origin of Product

United States

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